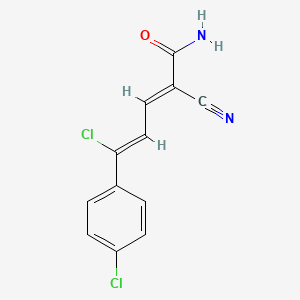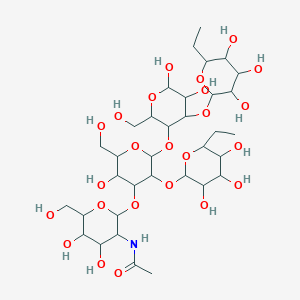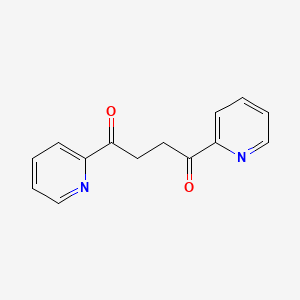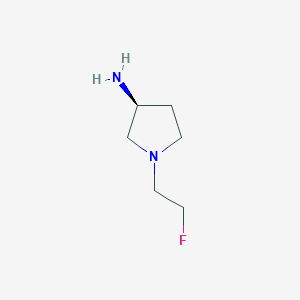![molecular formula C13H17BrFNO B12079337 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromo-3-chloro-2-fluorophenoxy)ethyl]piperidine
- 1-[2-(4-Fluorophenoxy)ethyl]piperidine
Uniqueness
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H17BrFNO |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
1-[2-(4-bromo-3-fluorophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9H2 |
InChI Key |
POXCYDQRHZUDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)









![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

